

In Silico Prediction of 1-(2-Pyrimidinyl)piperazine Properties: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Pyrimidinyl)piperazine

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Abstract

1-(2-Pyrimidinyl)piperazine (1-PP) is a pharmacologically significant molecule, primarily known as a metabolite of several anxiolytic drugs, including buspirone.[1] It exhibits notable activity as an antagonist of the α 2-adrenergic receptor and a weak partial agonist at the 5-HT1A serotonin receptor.[2] This dual activity contributes to the complex pharmacological profiles of its parent compounds. Understanding the physicochemical and pharmacokinetic properties of 1-PP is crucial for elucidating its biological effects and for the design of novel therapeutics. This technical guide provides an in-depth overview of the in silico prediction of key properties of **1-(2-Pyrimidinyl)piperazine**, offering a framework for its computational evaluation. The guide includes predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, detailed protocols for key in silico experimental methodologies, and visualizations of relevant signaling pathways.

Predicted Physicochemical and ADMET Properties

In silico tools play a pivotal role in modern drug discovery by providing rapid and cost-effective predictions of a compound's properties, guiding lead optimization, and reducing late-stage failures.[3][4] Online platforms such as SwissADME and pkCSM utilize large datasets and

sophisticated algorithms to estimate a wide range of physicochemical and pharmacokinetic parameters from a molecule's structure alone.[\[5\]](#)[\[6\]](#)

Physicochemical Properties

The following table summarizes the key experimental and in silico predicted physicochemical properties of **1-(2-Pyrimidinyl)piperazine**. These parameters are fundamental to a drug's behavior, influencing its solubility, permeability, and ability to interact with biological targets.

Property	Experimental Value	Predicted Value	Data Source / Prediction Method
Molecular Formula	C ₈ H ₁₂ N ₄	C ₈ H ₁₂ N ₄	-
Molecular Weight	164.21 g/mol	164.21 g/mol	PubChem [7]
logP (Octanol/Water Partition Coefficient)	-	0.85	ALOGPS
Water Solubility (logS)	Very soluble [3]	-0.95	ALOGPS
pKa (most basic)	8.9 [7]	7.85	ChemAxon
Topological Polar Surface Area (TPSA)	-	58.1 Å ²	SwissADME
Number of Hydrogen Bond Acceptors	4	4	Molinspiration
Number of Hydrogen Bond Donors	1	1	Molinspiration
Number of Rotatable Bonds	1	1	Molinspiration

ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

ADMET properties are critical for determining the viability of a drug candidate. The table below presents the in silico predicted ADMET profile for **1-(2-Pyrimidinyl)piperazine**, offering insights into its likely behavior within a biological system.[\[8\]](#)[\[9\]](#)

ADMET Parameter	Predicted Value/Classification	Prediction Tool/Method
Human Intestinal Absorption	High	pkCSM
Caco-2 Permeability (log Papp in 10 ⁻⁶ cm/s)	>0.9 (High)	pkCSM
Blood-Brain Barrier (BBB) Permeability	Permeable	SwissADME (BOILED-Egg Model)
P-glycoprotein Substrate	No	SwissADME
CYP1A2 Inhibitor	Yes	pkCSM
CYP2C19 Inhibitor	No	pkCSM
CYP2C9 Inhibitor	No	pkCSM
CYP2D6 Inhibitor	Yes	pkCSM
CYP3A4 Inhibitor	Yes	pkCSM
Total Clearance (log ml/min/kg)	0.55	pkCSM
AMES Toxicity	Non-toxic	pkCSM
hERG I Inhibitor	No	pkCSM
Hepatotoxicity	Non-toxic	pkCSM
Skin Sensitization	No	pkCSM

In Silico Experimental Protocols

This section outlines detailed methodologies for key in silico experiments to predict the properties and biological interactions of **1-(2-Pyrimidinyl)piperazine**.

Quantitative Structure-Activity Relationship (QSAR) Analysis Protocol

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity.^{[10][11]} This protocol describes a general

workflow for developing a QSAR model for piperazine derivatives.[\[12\]](#)

- Data Set Preparation:
 - Compile a dataset of piperazine derivatives with experimentally determined biological activity against a specific target (e.g., IC_{50} values for α_2 -adrenergic receptor binding).
 - Ensure the data is curated, consistent, and covers a significant range of activity.
 - Divide the dataset into a training set (typically 70-80% of the compounds) for model development and a test set for external validation.
- Molecular Descriptor Calculation:
 - For each molecule in the dataset, calculate a wide range of molecular descriptors. These can include:
 - 1D descriptors: Molecular weight, atom counts.
 - 2D descriptors: Topological indices, polar surface area, logP.
 - 3D descriptors: Molecular shape indices, steric parameters.
 - Utilize software such as PaDEL-Descriptor, RDKit, or commercial packages like MOE (Molecular Operating Environment).
- Feature Selection and Model Building:
 - Employ statistical methods to select a subset of the most relevant descriptors that correlate with biological activity, avoiding overfitting. Techniques include genetic algorithms, stepwise multiple linear regression, or machine learning-based approaches.
 - Construct the QSAR model using various algorithms, such as:
 - Multiple Linear Regression (MLR)
 - Partial Least Squares (PLS)

- Support Vector Machines (SVM)
- Random Forest (RF)
- Model Validation:
 - Internal Validation: Use techniques like leave-one-out cross-validation (q^2) on the training set to assess the model's robustness and predictive power.
 - External Validation: Use the independent test set to evaluate the model's ability to predict the activity of new compounds. Key statistical metrics include the squared correlation coefficient (R^2) and the root mean square error (RMSE).
- Model Interpretation and Application:
 - Analyze the selected descriptors to understand the structural features that are important for the desired biological activity.
 - Use the validated QSAR model to predict the activity of novel, untested piperazine derivatives.

Molecular Docking Protocol for 1-(2-Pyrimidinyl)piperazine with the $\alpha 2$ -Adrenergic Receptor

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions.^{[13][14]} This protocol outlines the steps for docking 1-PP into the $\alpha 2$ -adrenergic receptor.

- Preparation of the Receptor Structure:
 - Obtain the 3D crystal structure of the $\alpha 2$ -adrenergic receptor from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be built.
 - Prepare the protein for docking using software like AutoDockTools, PyMOL, or Chimera. This involves:
 - Removing water molecules and any co-crystallized ligands.

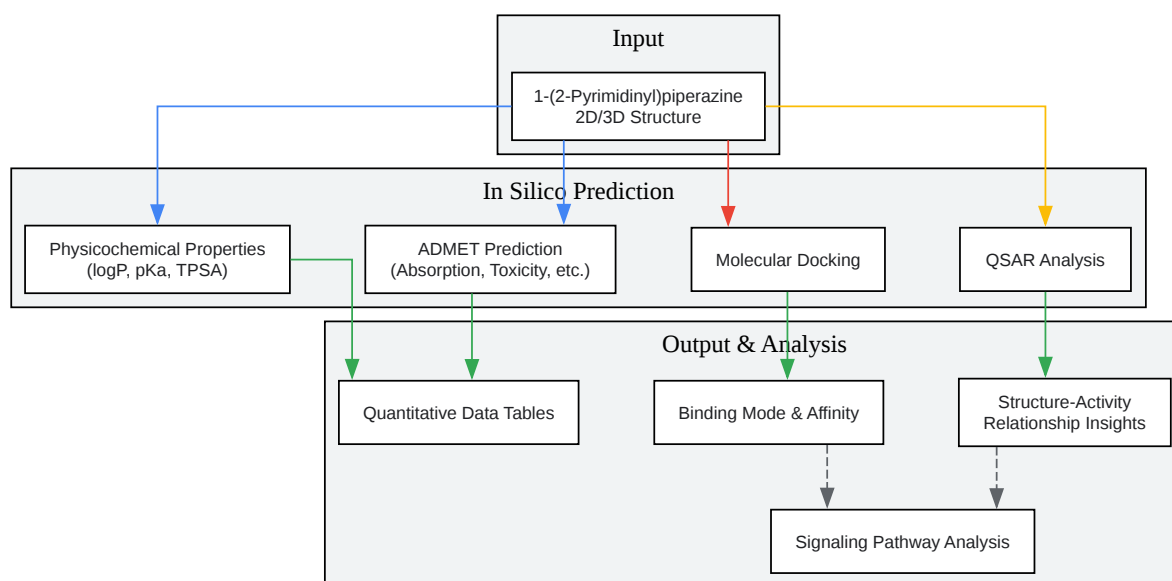
- Adding polar hydrogen atoms.
- Assigning partial charges (e.g., Gasteiger charges).
- Preparation of the Ligand Structure:
 - Generate the 3D structure of **1-(2-Pyrimidinyl)piperazine** using a chemical drawing tool like ChemDraw or Marvin Sketch.
 - Perform energy minimization of the ligand structure using a force field (e.g., MMFF94).
 - Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.
 - Assign partial charges to the ligand atoms.
- Grid Box Generation:
 - Define the binding site on the receptor. If a co-crystallized ligand is present in the original PDB file, the binding site can be defined based on its location.
 - Create a grid box that encompasses the defined binding site. The grid box defines the search space for the docking algorithm.
- Docking Simulation:
 - Use a docking program like AutoDock Vina, Glide, or GOLD to perform the docking simulation.
 - The software will systematically search for the optimal binding poses of the ligand within the receptor's active site, evaluating each pose using a scoring function.
- Analysis of Docking Results:
 - Analyze the predicted binding poses and their corresponding binding affinities (docking scores). The pose with the lowest binding energy is typically considered the most favorable.

- Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, using software like PyMOL or Discovery Studio Visualizer.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the in silico analysis of **1-(2-Pyrimidinyl)piperazine**.

In Silico Prediction Workflow

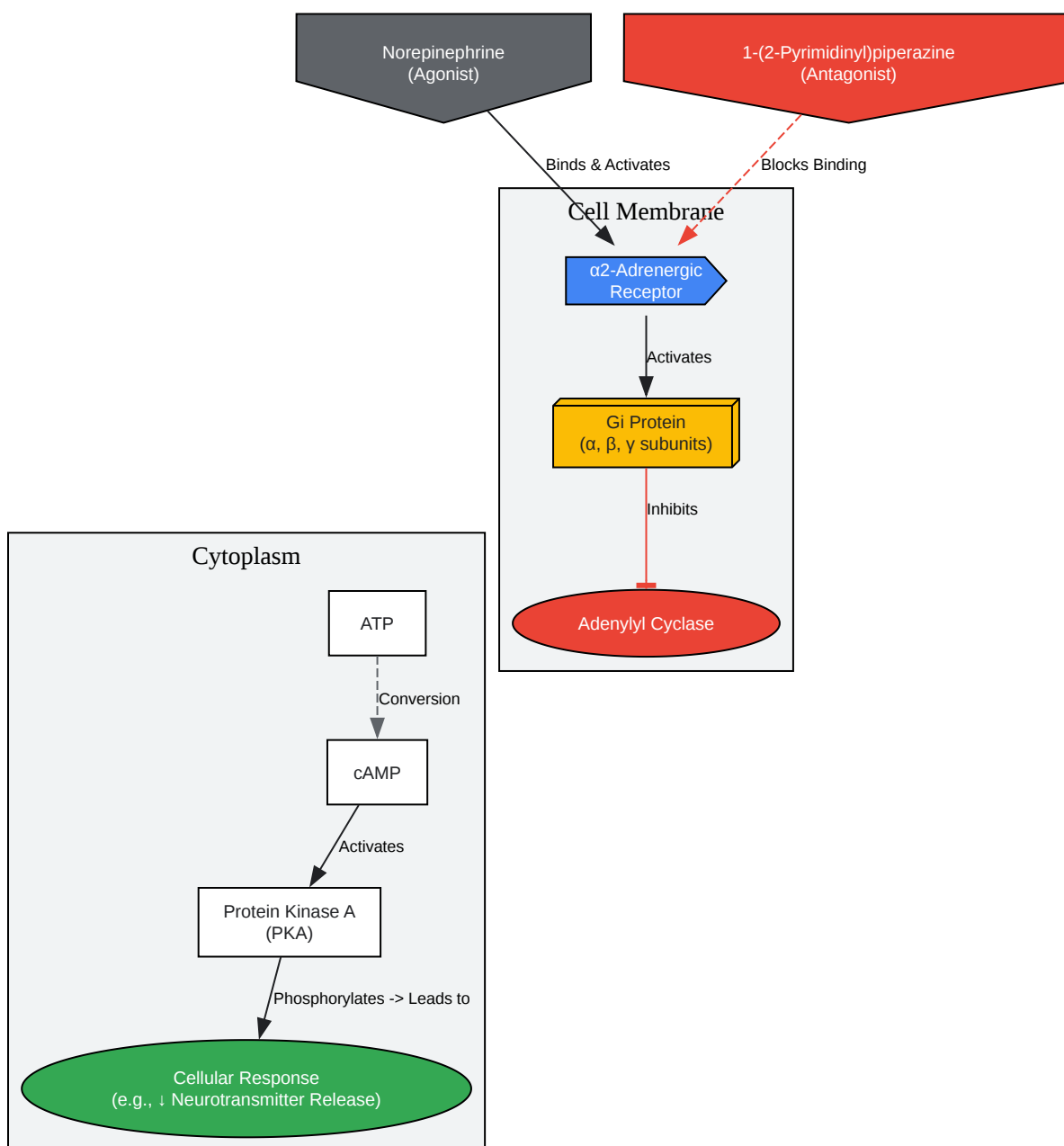


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Caption: A generalized workflow for the in silico prediction of small molecule properties.

α 2-Adrenergic Receptor Signaling Pathway

1-(2-Pyrimidinyl)piperazine acts as an antagonist at the $\alpha 2$ -adrenergic receptor. This receptor is a G protein-coupled receptor (GPCR) associated with the G_i heterotrimeric G-protein.[15][16]

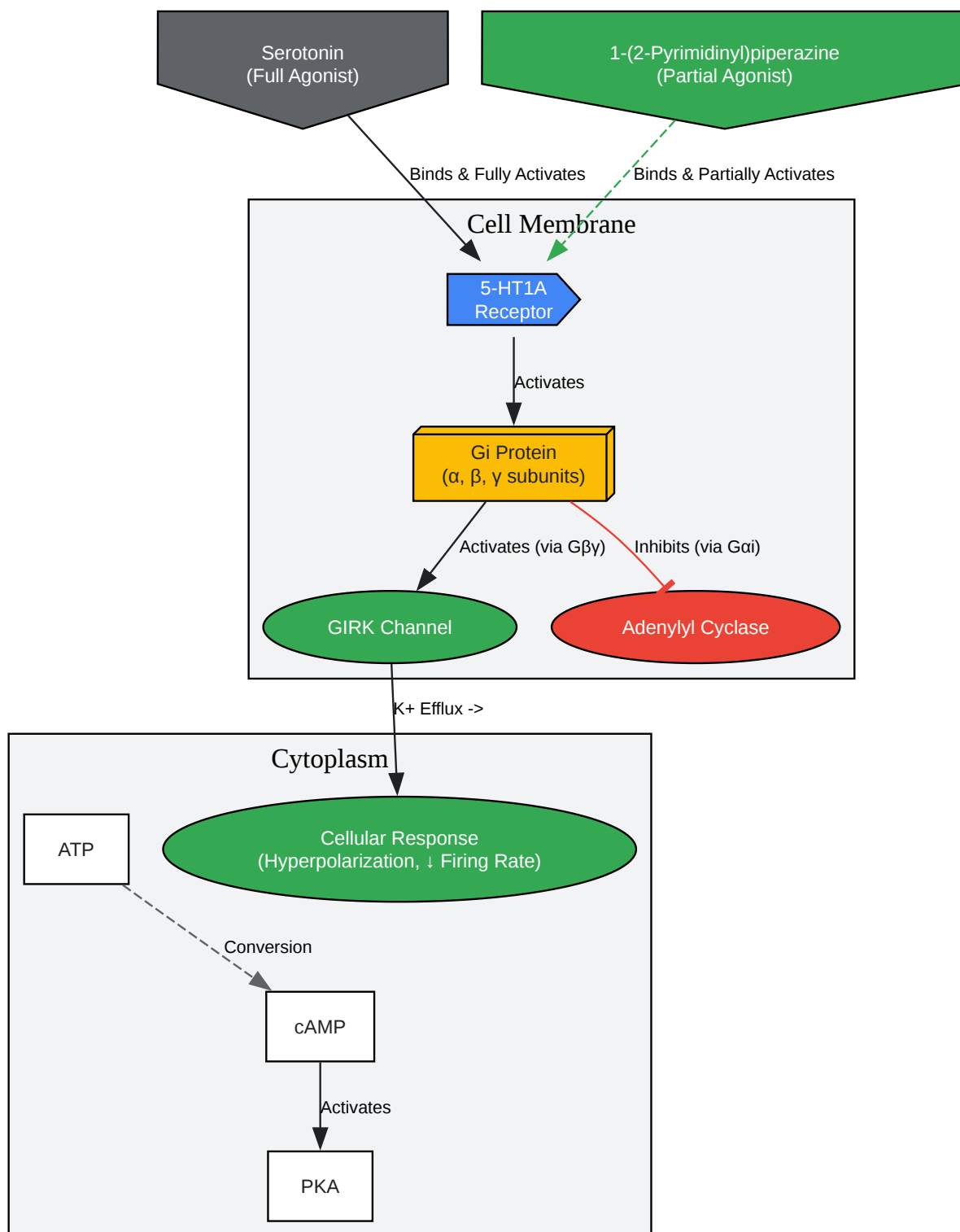


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Caption: Antagonism of the α 2-adrenergic receptor signaling pathway by 1-PP.

5-HT1A Receptor Signaling Pathway

1-(2-Pyrimidinyl)piperazine is a weak partial agonist at the 5-HT1A receptor.^[2] Similar to the α 2-adrenergic receptor, the 5-HT1A receptor is coupled to the Gi protein, leading to an inhibition of adenylyl cyclase.^{[1][17]}



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Caption: Partial agonism of 1-PP at the 5-HT1A receptor signaling pathway.

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